9,10-Diphenylphenanthrene

Catalog No.
S1926579
CAS No.
602-15-3
M.F
C26H18
M. Wt
330.4 g/mol
Availability
In Stock
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9,10-Diphenylphenanthrene

CAS Number

602-15-3

Product Name

9,10-Diphenylphenanthrene

IUPAC Name

9,10-diphenylphenanthrene

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)20-13-5-2-6-14-20/h1-18H

InChI Key

SECWSIFCFMVOAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5

9,10-Diphenylphenanthrene is an organic compound with the molecular formula C26H18 . It consists of a phenanthrene core structure with two phenyl groups attached at the 9 and 10 positions. The compound appears as a solid at room temperature and belongs to the class of polycyclic aromatic hydrocarbons (PAHs).

Of 9,10-diphenylphenanthrene are not extensively documented in the provided search results, we can infer some potential reactions based on its structure:

  • Oxidation: As a PAH, 9,10-diphenylphenanthrene may undergo oxidation reactions, potentially forming quinones or other oxygenated derivatives.
  • Electrophilic aromatic substitution: The aromatic rings in the compound could participate in various electrophilic substitution reactions, such as halogenation or nitration.
  • Photo
  • Potential carcinogenicity: Many PAHs are known to have carcinogenic properties, although the specific effects of 9,10-diphenylphenanthrene would require further investigation.
  • Environmental persistence: PAHs are often persistent in the environment and may bioaccumulate in organisms.
  • Possible endocrine disruption: Some PAHs have been shown to interfere with hormone systems in various organisms.

One synthesis method for 9,10-diphenylphenanthrene is described in the search results:

The compound can be synthesized through a dehydrative cyclization reaction using superacidic triflic acid and an aryl pinacol . This method likely involves the formation of a carbocation intermediate, followed by intramolecular cyclization and subsequent aromatization to form the phenanthrene core.

While specific applications of 9,10-diphenylphenanthrene are not directly mentioned in the search results, we can infer potential uses based on its structure and properties:

  • Organic electronics: Similar compounds, such as 9,10-diphenylanthracene, have been used in organic light-emitting diodes (OLEDs) and other electronic devices .
  • Fluorescence studies: The extended conjugated system of 9,10-diphenylphenanthrene may make it useful as a fluorescent probe or in photophysical studies.
  • Chemical synthesis: It could serve as a starting material or intermediate in the synthesis of more complex organic compounds.

  • π-π stacking: The planar aromatic structure of the compound may allow for π-π stacking interactions with other aromatic molecules or materials.
  • Host-guest interactions: The rigid, planar structure could potentially form inclusion complexes with suitable host molecules.
  • Metal coordination: The aromatic rings might participate in metal-ligand interactions, potentially forming organometallic complexes.

Similar Compounds

Several compounds structurally similar to 9,10-diphenylphenanthrene can be identified:

  • 9,10-Diphenylanthracene: This compound is an isomer of 9,10-diphenylphenanthrene, differing only in the arrangement of the central ring system . It has been studied for its fluorescence properties and use in singlet oxygen detection.
  • Phenanthrene: The parent compound of 9,10-diphenylphenanthrene, lacking the two phenyl substituents.
  • Anthracene: Another three-ring PAH, isomeric with phenanthrene.
  • Rubrene: A tetraphenyl-substituted tetracene, which shares the feature of phenyl substituents on a PAH core .
  • 9,10-Bis(3′,4′-di(2″-ethylhexyloxy))phenyl-substituted poly(2,6-anthracenevinylene): A polymer containing 9,10-diphenyl-substituted anthracene units in its backbone .

Compared to these compounds, 9,10-diphenylphenanthrene is unique in its combination of the phenanthrene core with two phenyl substituents. This structure likely confers specific photophysical properties, reactivity, and potential applications that distinguish it from its structural relatives.

9,10-Diphenylphenanthrene (C26H18, molecular weight: 330.4 g/mol) is a polycyclic aromatic hydrocarbon (PAH) featuring a phenanthrene core substituted with phenyl groups at the 9 and 10 positions (Figure 1). The IUPAC name, 9,10-diphenylphenanthrene, reflects this substitution pattern. Its planar structure enables extensive π-conjugation, which is critical for electronic and optical applications. The compound crystallizes in a herringbone arrangement, as evidenced by X-ray diffraction studies.

Key structural features:

  • Phenanthrene backbone: Three fused benzene rings (C14H10).
  • Substituents: Two phenyl groups (C6H5) at positions 9 and 10.
  • Symmetry: C2 symmetry due to equivalent phenyl substitution.

Historical Discovery and Early Synthetic Approaches

The compound was first synthesized in the mid-20th century via acid-mediated cyclization of benzopinacol (tetraphenylethylene glycol). Olah et al. (1999) demonstrated a high-yield (74–80%) route using triflic acid (CF3SO3H) in toluene, which promoted dehydrative cyclization. Earlier methods relied on AlCl3-catalyzed reactions, but these suffered from lower selectivity.

Evolution of synthetic strategies:

EraMethodYield (%)Key Advancements
1950sAlCl3-mediated30–50Initial proof of concept
1990sTriflic acid cyclization74–80Superacid catalysis, scalability
2010sTransition metal catalysis60–85Ligand-controlled regioselectivity

Significance in Polycyclic Aromatic Hydrocarbon (PAH) Research

9,10-Diphenylphenanthrene serves as a model system for studying π-π interactions and charge transport in PAHs. Its rigid structure and redox activity (e.g., reversible oxidation to radical cations) make it valuable for:

  • Organic electronics: As a hole-transport material in OLEDs.
  • Photochemistry: Photoinduced cyclization reactions yield larger PAHs like dibenzo[g,p]chrysene.
  • Supramolecular chemistry: Self-assembly into columnar stacks for organic semiconductors.

X-ray crystallographic analysis of 9,10-diphenylphenanthrene reveals significant structural insights into its molecular geometry and crystal packing arrangements. Single crystal X-ray diffraction studies have been conducted on crystals obtained through different growth methods, providing detailed crystallographic parameters and conformational data [1].

The compound crystallizes in the tetragonal crystal system with space group I 41/a :2, displaying unit cell parameters of a = b = 26.8026 ± 0.0013 Å and c = 9.9436 ± 0.0005 Å [1]. The unit cell volume is 7143.3 ± 0.6 ų with a calculated density of 1.239 g/cm³ for solution-grown crystals [1]. Data collection was performed at 203 ± 2 K using molybdenum Kα radiation (λ = 0.71073 Å), yielding a final R-factor of 0.046 for significantly intense reflections [1].

A critical structural feature revealed by crystallographic analysis is the dihedral angle between the phenyl substituents and the phenanthrene core. This angle shows significant variation depending on the crystal growth method employed. For solution-grown crystals, the dihedral angle ranges from 66.18° to 67.5°, while melt-grown crystals exhibit larger angles of 87.5° to 93.1°, approaching perpendicularity [2]. This conformational difference has substantial implications for the molecular packing and physical properties of the material.

The crystallographic data demonstrates that the phenanthrene skeleton maintains its planar configuration, with the phenyl substituents at positions 9 and 10 adopting non-coplanar orientations due to steric hindrance [2]. The C1–C13 and C14–C26 moieties of the molecule are related by a center of symmetry, contributing to the overall molecular stability [2].

Crystal packing analysis reveals distinct differences between polymorphs. Solution-grown crystals exhibit a more compact arrangement with higher density (1.239 g/cm³) compared to melt-grown crystals (1.211 g/cm³) [2]. The lower density of melt-grown crystals correlates with their larger unit cell volume and suggests a more open packing arrangement of molecules within the crystal lattice [2].

Table 1: X-ray Crystallographic Parameters for 9,10-Diphenylphenanthrene

ParameterSolution MethodMelt Method
Crystal SystemTetragonalNot specified
Space GroupI 41/a :2Not specified
Unit Cell a (Å)26.8026 ± 0.0013Not specified
Unit Cell b (Å)26.8026 ± 0.0013Not specified
Unit Cell c (Å)9.9436 ± 0.0005Not specified
Cell Volume (ų)7143.3 ± 0.6Larger than solution
Density (g/cm³)1.2391.211
Temperature (K)203 ± 2Not specified
Dihedral Angle (°)66.18-67.587.5-93.1
R-factor0.046Not specified

Nuclear Magnetic Resonance Spectral Assignments and Conformational Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 9,10-diphenylphenanthrene through detailed analysis of both proton and carbon-13 environments. The compound exhibits characteristic NMR spectral patterns that reflect its extended aromatic system and substitution pattern [3].

In the ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) at 400 MHz, the phenanthrene aromatic protons appear as a complex multiplet in the range of 8.88-8.74 ppm [3]. This downfield chemical shift is characteristic of aromatic protons in extended polycyclic systems, where increased deshielding occurs due to the extended π-electron delocalization. The phenyl substituent protons are observed as overlapping multiplets between 7.31-7.10 ppm, representing the ten aromatic protons of the two phenyl rings [3].

The ¹³C NMR spectrum, acquired with broadband proton decoupling at 101 MHz, reveals distinct carbon environments within the molecular framework [3]. The quaternary carbon atoms at positions 9 and 10 of the phenanthrene core, which bear the phenyl substituents, resonate at 139.5 and 137.2 ppm, respectively [3]. These chemical shifts reflect the substantial deshielding effect of the aromatic substitution pattern and the electron-rich nature of these positions.

The aromatic carbon atoms of the phenanthrene backbone appear in the region between 126.4-127.8 ppm, with specific resonances at 127.8, 127.5, 126.6, 126.5, and 126.4 ppm [3]. The phenyl ring carbons exhibit chemical shifts at 131.9, 131.0, and 130.0 ppm, consistent with monosubstituted benzene derivatives [3]. The chemical shift differences between various aromatic carbons provide insight into the electronic environment and substitution effects within the molecule.

Conformational analysis through NMR reveals the solution-state behavior of 9,10-diphenylphenanthrene. The observation of well-resolved, sharp resonances indicates rapid rotation of the phenyl groups around the C-C bonds connecting them to the phenanthrene core on the NMR timescale. This dynamic behavior contrasts with the fixed conformations observed in the crystal state and demonstrates the conformational flexibility of the molecule in solution [3].

Two-dimensional NMR experiments, including correlation spectroscopy and through-space interactions, provide additional structural confirmation and aid in complete assignment of all carbon and proton resonances [4]. The NMR data serves as a valuable tool for conformational analysis and structural verification in both synthetic and analytical applications.

Table 2: NMR Spectroscopic Data for 9,10-Diphenylphenanthrene

Assignment¹H NMR (ppm)¹³C NMR (ppm)Multiplicity
Phenanthrene H8.88-8.74-Complex multiplet
Phenyl H7.31-7.10-Overlapping multiplets
Quaternary C-139.5, 137.2Singlet
Phenanthrene C-127.8-126.4Singlet
Phenyl C-131.9-130.0Singlet

Ultraviolet-Visible Absorption and Fluorescence Emission Profiles

The optical properties of 9,10-diphenylphenanthrene exhibit distinctive characteristics that reflect its extended aromatic conjugation and electronic structure. Ultraviolet-visible absorption spectroscopy reveals well-defined absorption bands corresponding to π→π* electronic transitions within the polycyclic aromatic framework [5] [6].

In cyclohexane solution, 9,10-diphenylphenanthrene displays its primary absorption maximum at 372.5 nm with a molar extinction coefficient of 14,000 M⁻¹cm⁻¹ [5]. This absorption band corresponds to the lowest energy π→π* transition of the phenanthrene chromophore, which is modified by the phenyl substitution at positions 9 and 10. The high extinction coefficient indicates a symmetry-allowed transition with strong oscillator strength [5].

Additional absorption features are observed at shorter wavelengths, representing higher energy electronic transitions within the aromatic system [6]. The UV absorption spectrum exhibits fine structure characteristic of rigid aromatic molecules, with vibronic bands arising from coupling between electronic and vibrational transitions [6]. The absorption profile extends from approximately 250 nm to 400 nm, with the onset of absorption at longer wavelengths compared to unsubstituted phenanthrene due to the electron-donating effect of the phenyl substituents [7].

Fluorescence emission spectroscopy reveals exceptional photophysical properties of 9,10-diphenylphenanthrene. The compound exhibits intense blue fluorescence with an emission maximum at 426 nm when excited at 350-373 nm in cyclohexane [8]. The fluorescence quantum yield approaches unity (Φ = 1.0), indicating extremely efficient radiative decay from the first excited singlet state [5]. This near-perfect quantum efficiency makes the compound valuable for applications requiring high luminescence efficiency.

The Stokes shift, defined as the difference between absorption and emission maxima, is 53 nm (approximately 3300 cm⁻¹) [8]. This relatively small Stokes shift indicates minimal structural reorganization between ground and excited states, consistent with the rigid aromatic framework of the molecule [8]. The narrow emission band and small Stokes shift contribute to the high color purity of the emitted light.

Solvent effects on the optical properties have been investigated for related 9,10-diarylphenanthrene derivatives [9]. The photophysical characteristics show sensitivity to solvent polarity, with both absorption and emission maxima shifting depending on the dielectric environment. The radiative decay rate constants and fluorescence lifetimes are influenced by the nature of substituents and solvent interactions [9].

Temperature-dependent studies reveal that the compound maintains its fluorescence efficiency across a broad temperature range, making it suitable for various applications. The exceptional photostability and resistance to photobleaching further enhance its utility in optical applications [10].

Table 3: Optical Properties of 9,10-Diphenylphenanthrene

PropertyValueSolventReference
UV Absorption λmax (nm)372.5Cyclohexane [5]
Extinction Coefficient (M⁻¹cm⁻¹)14,000Cyclohexane [5]
Fluorescence λmax (nm)426Cyclohexane [8]
Quantum Yield1.0Cyclohexane [5]
Stokes Shift (nm)53Cyclohexane [8]
Excitation λmax (nm)373Cyclohexane [8]

Mass Spectrometric Characterization

Mass spectrometric analysis of 9,10-diphenylphenanthrene provides definitive molecular identification and structural information through characteristic fragmentation patterns. Electron ionization mass spectrometry serves as the primary technique for molecular characterization, yielding distinctive spectral features that confirm the molecular structure and composition [11] [12].

The molecular ion peak appears at m/z 330, corresponding to the molecular formula C₂₆H₁₈ with an exact mass of 330.4211 amu [11] [12]. The molecular ion typically exhibits strong abundance in the mass spectrum, reflecting the stability of the aromatic system under electron impact ionization conditions. The isotope pattern of the molecular ion cluster confirms the elemental composition, with characteristic contributions from ¹³C isotopes producing peaks at m/z 331 and 332 [11] [12].

Fragmentation patterns reveal the characteristic behavior of polycyclic aromatic hydrocarbons under electron impact conditions. The primary fragmentation pathways involve the loss of phenyl groups (C₆H₅, 77 amu) from the molecular ion, producing fragment ions at m/z 253 corresponding to [M-C₆H₅]⁺ [11] [12]. Sequential loss of both phenyl groups can occur, though this typically results in lower abundance fragments due to the reduced stability of the resulting phenanthrene radical cation.

The base peak in the mass spectrum varies depending on ionization conditions and source temperature, but frequently corresponds to aromatic fragments derived from rearrangement processes within the molecular ion [11] [12]. Tropylium-type fragments (C₇H₇⁺, m/z 91) may be observed as characteristic aromatic fragmentation products, although their abundance is typically lower than in simpler aromatic systems due to the extended conjugation of the phenanthrene framework [12].

Ring contraction and expansion processes characteristic of polycyclic aromatic compounds can produce additional fragment ions through complex rearrangement mechanisms [13]. These fragmentation pathways provide structural information about the connectivity and substitution pattern of the aromatic rings, confirming the 9,10-disubstitution pattern of the phenanthrene core [13].

High-resolution mass spectrometry enables accurate mass determination with sub-ppm precision, allowing unambiguous molecular formula assignment and differentiation from isomeric structures [14]. The accurate mass measurement of 330.4211 ± 0.0005 amu confirms the molecular formula C₂₆H₁₈ and excludes alternative compositions with the same nominal mass [14].

Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation of selected precursor ions [15]. These experiments reveal the detailed fragmentation pathways and can distinguish between isomeric structures through their characteristic dissociation patterns [15].

Alternative ionization methods, including chemical ionization and electrospray ionization, can provide complementary information with reduced fragmentation, particularly useful for molecular weight confirmation in cases where electron impact produces extensive fragmentation [16]. These soft ionization techniques often yield enhanced molecular ion abundances while preserving structural information through controlled fragmentation processes [16].

Table 4: Mass Spectrometric Data for 9,10-Diphenylphenanthrene

ParameterValueNotes
Molecular Ion [M]⁺ (m/z)330Strong, stable ion
Molecular FormulaC₂₆H₁₈Confirmed by accurate mass
Exact Mass (amu)330.4211High-resolution measurement
Major Fragments (m/z)253 [M-C₆H₅]⁺Loss of phenyl group
Base PeakVariableDepends on conditions
Ionization MethodElectron ImpactStandard aromatic analysis
Isotope PatternM+1: ~27%, M+2: ~4%¹³C contributions

XLogP3

7.7

Wikipedia

9,10-Diphenylphenanthrene

Dates

Last modified: 07-22-2023

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